KDM5-C49 Hydrochloride: A Technical Guide to its Mechanism of Action
KDM5-C49 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
KDM5-C49 hydrochloride is a potent and selective small-molecule inhibitor of the KDM5 family of histone lysine (B10760008) demethylases. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. KDM5-C49 acts as a competitive inhibitor of the cofactor α-ketoglutarate, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic alteration results in the modulation of gene expression, impacting key cellular processes such as cell cycle progression and the innate immune response. The cell-permeable prodrug, KDM5-C70, is often utilized in cellular studies to facilitate investigation of these effects. This document serves as a comprehensive resource for researchers in oncology, epigenetics, and immunology seeking to understand and apply KDM5-C49 hydrochloride in their studies.
Core Mechanism of Action: Competitive Inhibition of KDM5 Demethylases
KDM5-C49 hydrochloride is a pan-inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, and KDM5C), which are 2-oxoglutarate (α-KG) and Fe(II)-dependent histone lysine demethylases.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active gene transcription.[1]
The primary mechanism of action of KDM5-C49 is its function as a competitive inhibitor of the cofactor α-ketoglutarate in the active site of the KDM5 enzymes.[2][3] By binding to the active site, KDM5-C49 prevents the demethylation of H3K4, leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[4] This alteration in the epigenetic landscape subsequently modifies gene expression patterns, resulting in various cellular outcomes. Due to its polar nature, KDM5-C49 exhibits poor cell permeability. Consequently, its ethyl ester prodrug, KDM5-C70, is frequently employed in cell-based assays. Intracellular esterases hydrolyze KDM5-C70, releasing the active inhibitor, KDM5-C49.[5]
Quantitative Data
The inhibitory potency of KDM5-C49 has been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) against the catalytic domains of the KDM5 family members are summarized in the table below.
| Target | IC50 (nM) |
| KDM5A | 40[5] |
| KDM5B | 160[5] |
| KDM5C | 100[5] |
Signaling Pathways
The inhibition of KDM5 enzymes by KDM5-C49 triggers downstream signaling cascades, most notably impacting the innate immune response.
cGAS-STING Dependent Interferon Response
In certain cancer cell lines, the inhibition of KDM5, particularly KDM5B and KDM5C, leads to the upregulation of the stimulator of interferon genes (STING).[2][3] This occurs through an increase in H3K4me3 at the STING promoter, relieving the transcriptional repression mediated by KDM5.[2][3] The elevated expression of STING sensitizes the cells to the presence of cytosolic DNA, which is detected by cyclic GMP-AMP synthase (cGAS).[2] This activation of the cGAS-STING pathway culminates in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons and the expression of interferon-stimulated genes (ISGs).[2]
cGAS-STING Independent Interferon Response
Emerging evidence suggests that KDM5 inhibitors can also induce a type I interferon response through a cGAS-STING-independent mechanism.[6][7][8] This alternative pathway is initiated by the KDM5B inhibitor-mediated upregulation of the tumor suppressor protein HEXIM1.[7][8] The increase in HEXIM1 leads to the downregulation of polyribonucleotide nucleotidyltransferase 1 (PNPT1), resulting in the accumulation of mitochondrial double-stranded RNA (mt-dsRNA) in the cytoplasm.[6][7] This mt-dsRNA is then sensed by the cytoplasmic RNA receptor, melanoma differentiation-associated protein 5 (MDA5), which triggers a signaling cascade leading to the production of type I interferons.[6][7][8]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of action of KDM5-C49 and its prodrug, KDM5-C70.
Western Blotting for H3K4me3 and STING Pathway Proteins
This protocol describes the detection of changes in global H3K4me3 levels and the expression of proteins in the cGAS-STING pathway following treatment with KDM5-C70.
Cell Treatment:
-
Seed MCF7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with 1 µM KDM5-C70 or DMSO (vehicle control) for 3 to 6 days.[2]
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-H3K4me3
-
Anti-Histone H3 (loading control)
-
Anti-STING
-
Anti-TBK1
-
Anti-phospho-TBK1
-
Anti-IRF3
-
Anti-phospho-IRF3
-
Anti-β-actin (loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the procedure for identifying genomic regions with altered H3K4me3 marks upon KDM5 inhibition.
Cell Treatment and Cross-linking:
-
Treat MM.1S myeloma cells with 50 µM KDM5-C70 for 7 days.[1]
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Sonically shear chromatin to an average fragment size of 200-500 bp.
Immunoprecipitation:
-
Pre-clear chromatin with protein A/G magnetic beads.
-
Incubate chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
DNA Purification and Library Preparation:
-
Elute chromatin from the beads and reverse the cross-links.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
Sequencing and Data Analysis:
-
Perform high-throughput sequencing.
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of H3K4me3 enrichment.
-
Analyze differential binding between KDM5-C70 treated and control samples.
In Vitro KDM5 Demethylase Assay (AlphaLISA)
This protocol describes a high-throughput method for measuring the in vitro inhibitory activity of KDM5-C49.
Assay Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay. A biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. A specific antibody for the demethylated product binds to the peptide and is recognized by a protein A-coated acceptor bead. In the absence of inhibition, the demethylase activity brings the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a luminescent signal. KDM5-C49 will inhibit this reaction, leading to a decrease in the signal.
Protocol:
-
Prepare a reaction mixture containing the KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and assay buffer.
-
Add serial dilutions of KDM5-C49 hydrochloride or a vehicle control.
-
Initiate the demethylation reaction by adding cofactors (e.g., α-KG, Fe(II), ascorbate).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add a detection mixture containing an anti-H3K4me2 antibody and AlphaLISA acceptor beads.
-
Incubate to allow for antibody-antigen binding.
-
Add streptavidin-coated AlphaLISA donor beads.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Conclusion
KDM5-C49 hydrochloride is a valuable research tool for investigating the biological roles of the KDM5 family of histone demethylases. Its well-defined mechanism of action, centered on the competitive inhibition of KDM5 enzymes and the subsequent increase in H3K4me3, provides a clear framework for interpreting experimental results. The downstream consequences of KDM5 inhibition, particularly the activation of innate immune signaling pathways, highlight its potential for therapeutic applications in oncology and immunology. The experimental protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize KDM5-C49 in their studies and to further unravel the complexities of epigenetic regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. KDM5 histone demethylases repress immune response via suppression of STING | PLOS Biology [journals.plos.org]
- 3. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the histone demethylase, KDM5B, directly induces re-expression of tumor suppressor protein HEXIM1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cGAS/STING-Independent Induction of Type I Interferon by Inhibitors of the Histone Methylase KDM5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cGAS/STING‐Independent Induction of Type I Interferon by Inhibitors of the Histone Methylase KDM5B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
